molecular formula C10H13N5O4 B12960910 (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12960910
M. Wt: 268.23 g/mol
InChI Key: OIRDTQYFTABQOQ-YMQUXKSFSA-N
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Description

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound with significant importance in various scientific fields It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the coupling of a purine base with a sugar moiety. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecules. Common reagents used in the synthesis include phosphoramidites and various catalysts to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yields and purity of the final product. The process often includes purification steps such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxymethyl group to a carboxyl group.

    Reduction: The compound can be reduced to alter the purine base or the sugar moiety.

    Substitution: Functional groups on the compound can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylated derivative, while substitution reactions can produce a wide range of analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its ability to mimic natural nucleosides makes it valuable in the study of nucleic acid chemistry.

Biology

In biological research, this compound is used to study the mechanisms of nucleic acid interactions and the effects of nucleoside analogs on cellular processes. It can be incorporated into DNA or RNA to investigate how modifications affect genetic expression and stability.

Medicine

In medicine, this compound is explored for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA or RNA synthesis, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure.

    2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapies.

    Vidarabine: An antiviral drug with a similar purine base.

Uniqueness

What sets (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol apart from these similar compounds is its specific configuration and the presence of the hydroxymethyl group. These features contribute to its unique biological activity and potential therapeutic applications.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

268.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i15+1

InChI Key

OIRDTQYFTABQOQ-YMQUXKSFSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)[15N](C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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